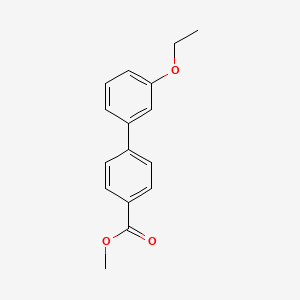

Methyl 4-(3-ethoxyphenyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-ethoxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-3-19-15-6-4-5-14(11-15)12-7-9-13(10-8-12)16(17)18-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEASFWLWSNAABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742748 | |

| Record name | Methyl 3'-ethoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-10-7 | |

| Record name | Methyl 3'-ethoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of Methyl 4 3 Ethoxyphenyl Benzoate

Established Synthetic Pathways for Benzoate (B1203000) Ester Formation

The creation of the methyl benzoate core of the molecule relies on classical esterification reactions, which can be achieved through several reliable methods.

Esterification Reactions and Catalytic Considerations

The most direct route to methyl 4-(3-ethoxyphenyl)benzoate is the esterification of 4-(3-ethoxyphenyl)benzoic acid. This reaction typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. youtube.com A common method is the Fischer esterification, which uses a strong acid like sulfuric acid to protonate the carbonyl group of the benzoic acid, making it more susceptible to nucleophilic attack by methanol. youtube.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, excess methanol is often used, or water is removed as it is formed. youtube.com

Alternative catalytic systems can also be employed. For instance, dried Dowex H+ cation-exchange resin, optionally with sodium iodide (NaI), has been shown to be an effective and reusable catalyst for the esterification of benzoic acid and its derivatives. nih.gov In one study, methyl benzoate was synthesized in high yield by refluxing benzoic acid in methanol with Dowex H+/NaI. nih.gov Enzymatic catalysis offers a greener alternative. Lipases, such as those from Rhizomucor miehei or Staphylococcus aureus, have been used to catalyze the esterification of benzoic acid with alcohols, sometimes achieving good yields under mild conditions. medcraveonline.commedcraveonline.com

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Concentrated H2SO4 | Benzoic acid, Methanol | Reflux | Not specified | youtube.comyoutube.com |

| Dowex H+/NaI | Benzoic acid, Methanol | Reflux, 24h | 82% | nih.gov |

| S. aureus lipase | Benzoic acid, Eugenol | Incubation with heating | 56.13% | medcraveonline.commedcraveonline.com |

| Rhizomucor miehei lipase | Benzoic acid, Eugenol | Incubation with heating | 65% | medcraveonline.commedcraveonline.com |

Multi-Step Synthesis with Precursor Functionalization

An alternative to direct esterification is a multi-step approach where the precursor, 4-(3-ethoxyphenyl)benzoic acid, is first synthesized and then esterified. The synthesis of this biphenyl (B1667301) carboxylic acid can be achieved through various cross-coupling reactions (discussed in section 2.2.1). Once the acid is obtained, it can be converted to the methyl ester.

This multi-step approach is common in the synthesis of complex benzoic acid derivatives. ontosight.ai For example, a multi-step synthesis was used to prepare 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid, which was then converted to its corresponding benzoyl chloride and subsequently reacted with anilines to form benzamide (B126) derivatives. d-nb.info A similar strategy could be applied to synthesize this compound, where 4-bromo- or 4-iodobenzoic acid is first coupled with a suitable 3-ethoxyphenylboronic acid or a related organometallic reagent, followed by esterification.

Protecting Group Strategies in Complex Syntheses

In more complex syntheses involving multi-functional molecules, protecting groups are crucial to ensure selective reactions. uchicago.eduorganic-chemistry.orgpressbooks.pub A protecting group temporarily masks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgpressbooks.pub For the synthesis of a molecule like this compound, if other reactive functional groups were present on either aromatic ring, they would need to be protected.

For instance, if a hydroxyl or amino group were present, it could be protected as an ether or a carbamate, respectively, to prevent it from reacting during the esterification or cross-coupling steps. organic-chemistry.org The choice of protecting group is critical and must be stable to the reaction conditions and easily removable afterward. uchicago.edupressbooks.pub An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is particularly useful in the synthesis of complex structures. organic-chemistry.org For example, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is removed with a base. organic-chemistry.org

Novel Approaches to Aryl-Substituted Benzoate Synthesis

The key challenge in synthesizing this compound is the formation of the aryl-aryl bond between the phenyl and ethoxyphenyl moieties. Modern cross-coupling reactions provide powerful tools for this transformation.

Cross-Coupling Methodologies for Aryl-Aryl Bond Formation

Transition-metal-catalyzed cross-coupling reactions are among the most important transformations in modern organic synthesis for forming carbon-carbon bonds. researchgate.netnih.gov Several methods are applicable to the synthesis of the biphenyl core of this compound.

Suzuki Coupling: This palladium-catalyzed reaction between an organoboron compound (e.g., 3-ethoxyphenylboronic acid) and an organohalide (e.g., methyl 4-bromobenzoate) is a widely used and versatile method for creating aryl-aryl bonds. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Hiyama Coupling: This reaction involves the cross-coupling of an organosilane with an organohalide, catalyzed by palladium. core.ac.uk For example, an aryltrimethoxysilane could be coupled with an aryl bromide. core.ac.uk

Kumada Coupling: This reaction utilizes a Grignard reagent and an organohalide, often catalyzed by nickel or iron. researchgate.netnih.gov Iron-catalyzed Kumada couplings are particularly attractive due to the low cost and low toxicity of iron. nih.govmdpi.com

Negishi Coupling: This method involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium.

The general scheme for these reactions involves the coupling of a derivative of 3-ethoxybenzene with a derivative of methyl 4-halobenzoate.

| Cross-Coupling Reaction | Organometallic Reagent | Organohalide | Catalyst |

| Suzuki | Arylboronic acid | Aryl halide | Palladium |

| Hiyama | Organosilane | Aryl halide | Palladium |

| Kumada | Grignard reagent | Aryl halide | Nickel or Iron |

| Negishi | Organozinc compound | Aryl halide | Nickel or Palladium |

Functional Group Interconversions on the Phenyl and Ethoxyphenyl Moieties

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. wikipedia.orgub.eduslideshare.net This allows for the introduction of desired functionality at a later stage of the synthesis. In the context of this compound, FGI could be used to modify the ethoxy group or introduce other substituents on either aromatic ring.

For example, a hydroxyl group on the phenyl ring could be converted to an ethoxy group via Williamson ether synthesis. Alternatively, an aldehyde could be oxidized to a carboxylic acid, which is then esterified. mdpi.com The reactivity of a functional group can be influenced by neighboring groups, a factor that must be considered during synthetic planning. wikipedia.org The systematic use of FGI is a powerful tool in retrosynthetic analysis for designing efficient synthetic routes. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, a biphenyl derivative, typically involves Suzuki-Miyaura coupling, followed by esterification, or variations thereof. The application of green chemistry principles to these synthetic routes aims to reduce the environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. Key strategies include the use of aqueous media, alternative energy sources, and catalyst-free or heterogeneous catalyst systems.

Research into the synthesis of related heterocyclic compounds, such as pyranopyrazoles, has demonstrated the feasibility of catalyst-free, one-pot, multi-component reactions in water. researchgate.net This approach offers high atom economy and avoids the need for tedious purification steps, yielding the desired products in good quantities. researchgate.net For instance, a four-component reaction involving dimethyl acetylenedicarboxylate, hydrazine (B178648) hydrate (B1144303), malononitrile, and an aromatic aldehyde in water proceeds efficiently without a catalyst. researchgate.net Similarly, robust and eco-friendly protocols have been developed for preparing γ-hydroxy-α,β-acetylenic esters using 2-MeTHF, a greener alternative to traditional ethereal solvents, in a one-pot elimination-addition sequence. rsc.org

These methodologies highlight a clear trend towards more sustainable chemical manufacturing. The principles can be extrapolated to the synthesis of this compound. For example, a potential green synthesis could involve a Suzuki-Miyaura coupling of 3-ethoxyphenylboronic acid and methyl 4-bromobenzoate (B14158574) in an aqueous medium with a recyclable palladium catalyst, followed by extraction with a bio-based solvent.

Table 1: Green Chemistry Strategies in Organic Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Use of Greener Solvents | Replacing chlorinated solvents (e.g., CCl₄, CH₂Cl₂) with water or bio-based solvents (e.g., 2-MeTHF). rsc.orggoogle.com | Reduced toxicity and environmental pollution. |

| Catalyst-Free Reactions | Designing one-pot, multi-component reactions that proceed without a catalyst. researchgate.net | Eliminates catalyst cost, toxicity, and metal contamination in the product. |

| Energy Efficiency | Utilizing alternative energy sources like microwave irradiation or conducting reactions at room temperature. mdpi.com | Reduced energy consumption and shorter reaction times. |

| Atom Economy | Employing multi-component reactions where most atoms from the reactants are incorporated into the final product. researchgate.net | Minimization of chemical waste. |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources where possible. | Reduced reliance on petrochemicals. |

Directed Derivatization Strategies for this compound

The scaffold of this compound offers multiple sites for chemical modification, allowing for the strategic development of a diverse library of derivatives. These derivatizations can be directed at the aromatic rings, the ester functional group, or the phenoxy substituent, enabling the fine-tuning of the molecule's properties for various applications.

Alkylation and Acylation Reactions on Aromatic Rings

Alkylation and acylation of the aromatic rings of this compound can be achieved through electrophilic aromatic substitution, most commonly via Friedel-Crafts reactions. nih.gov The regioselectivity of these reactions is dictated by the electronic nature of the substituents on each ring.

The phenyl ring substituted with the ethoxy group is activated towards electrophilic attack. The ethoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. Conversely, the phenyl ring bearing the methyl ester group is deactivated, and the ester acts as a meta-director. savemyexams.com Therefore, Friedel-Crafts alkylation and acylation are expected to occur predominantly on the ethoxy-substituted ring.

Table 2: Regioselectivity of Friedel-Crafts Reactions on this compound

| Reaction Type | Reagents | Probable Site of Substitution | Expected Product |

|---|---|---|---|

| Acylation | Acyl chloride (e.g., CH₃COCl), AlCl₃ | Positions 2-, 4-, or 6- of the 3-ethoxyphenyl ring | Methyl 4-(3-ethoxy-X-acetylphenyl)benzoate |

| Alkylation | Alkyl halide (e.g., CH₃CH₂Br), AlCl₃ | Positions 2-, 4-, or 6- of the 3-ethoxyphenyl ring | Methyl 4-(3-ethoxy-X-ethylphenyl)benzoate |

Modifications of the Ester Moiety and Phenoxy Substituent

The ester and phenoxy groups are key handles for derivatization. The methyl ester can be readily transformed into other functional groups, providing a gateway to a wide range of derivatives.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(3-ethoxyphenyl)benzoic acid, under basic (e.g., NaOH) or acidic (e.g., HCl) conditions. google.com This carboxylic acid is a versatile intermediate for further modifications.

Amide Formation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt) to form a diverse library of amides. researchgate.net

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, butyl esters) by reaction with a different alcohol in the presence of an acid or base catalyst.

Reduction: The ester can be reduced to a primary alcohol, [4-(3-ethoxyphenyl)phenyl]methanol, using strong reducing agents like lithium aluminum hydride.

Hydrazide Formation: The ester can be reacted with hydrazine hydrate to form the corresponding benzohydrazide. nih.govscielo.br This intermediate is crucial for the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.govscielo.brnih.gov

Modification of the phenoxy substituent, specifically cleavage of the ether bond, is more challenging but can be achieved under harsh conditions using reagents like HBr or BBr₃.

Formation of Complex Hybrid Architectures Based on the this compound Scaffold

The this compound core is an ideal scaffold for constructing complex hybrid molecules, which combine multiple pharmacophores into a single entity. mdpi.com This strategy is widely used in medicinal chemistry to develop multifunctional compounds.

A common approach involves converting the methyl ester to a hydrazide, which then serves as a building block for heterocyclic rings. For example, 4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzene-1-carbohydrazide, synthesized from a methyl benzoate precursor, can be further reacted to create benzimidazole–thiadiazole hybrids. nih.gov Similarly, molecular hybrids containing 1,2,3-triazole, methoxyphenyl, and 1,3,4-oxadiazole (B1194373) moieties have been synthesized starting from methyl 4-hydroxybenzoate. nih.gov The initial ester is first converted to an alkyne via Williamson ether synthesis, which then undergoes a "click" reaction to form the triazole ring, followed by conversion of the ester to a hydrazide and cyclization to the oxadiazole. nih.gov

Another strategy involves using the entire biphenyl structure as a core and attaching other molecular fragments. For instance, new hybrid molecules have been created by linking bis-thiazole units to a central scaffold through phenoxy-N-arylacetamide groups, demonstrating the utility of the phenoxy linkage in building complex architectures. acs.org The synthesis of chalcone-salicylate hybrids also showcases the use of linkers to connect different bioactive moieties, where a chalcone (B49325) analogue is connected to salicylic (B10762653) acid via an alkyl chain. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-MeTHF (2-Methyltetrahydrofuran) |

| Dimethyl acetylenedicarboxylate |

| Hydrazine hydrate |

| Malononitrile |

| γ-hydroxy-α,β-acetylenic esters |

| Pyranopyrazoles |

| 3-ethoxyphenylboronic acid |

| Methyl 4-bromobenzoate |

| 4-(3-ethoxyphenyl)benzoic acid |

| [4-(3-ethoxyphenyl)phenyl]methanol |

| 4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzene-1-carbohydrazide |

| Benzimidazole–thiadiazole hybrids |

| 1,3,4-oxadiazoles |

| 1,2,3-triazole |

| Methyl 4-hydroxybenzoate |

| Chalcone-salicylate hybrids |

| Salicylic acid |

| Thiazole |

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Conformational and Electronic Effects

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the conformational and electronic characteristics of Methyl 4-(3-ethoxyphenyl)benzoate. The analysis of vibrational modes provides insights into the molecule's structural arrangement and the influence of its substituent groups.

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to its constituent functional groups. The presence of the ester group is typically confirmed by a strong carbonyl (C=O) stretching vibration in the FT-IR spectrum, generally appearing in the region of 1720-1740 cm⁻¹. The exact position of this band is sensitive to the electronic environment.

The aromatic rings would give rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings typically occur in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings influences the intensity and position of these bands.

The ether linkage (Ar-O-CH₂) is characterized by its asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is usually stronger and appears in the 1200-1270 cm⁻¹ range, while the symmetric stretch is found at lower wavenumbers, around 1020-1080 cm⁻¹. The ethyl group would show characteristic C-H stretching and bending vibrations.

Conformational changes, such as rotation around the C-O bonds of the ether and ester groups, can lead to shifts in the vibrational frequencies and changes in band intensities. These variations can be analyzed to understand the preferred spatial arrangement of the molecule.

Table 1: Expected Characteristic FT-IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720-1740 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1200-1270 |

| C-O-C (Ether) | Symmetric Stretching | 1020-1080 |

| -CH₃, -CH₂- | C-H Stretching | 2850-2960 |

The structure of this compound, with an electron-donating ethoxy group and an electron-withdrawing methyl benzoate (B1203000) moiety, suggests the possibility of intramolecular charge transfer (ICT). nih.gov ICT is a phenomenon where electron density is transferred from a donor part of a molecule to an acceptor part upon photoexcitation. nist.gov This process is often studied using fluorescence spectroscopy. miamioh.edu

In this compound, the ethoxy group attached to one phenyl ring can act as an electron donor, while the methyl benzoate group on the other phenyl ring can act as an electron acceptor. This donor-acceptor arrangement can lead to a significant change in the dipole moment upon excitation. nih.govnist.gov

Vibrational spectroscopy can provide indirect evidence of ICT. Changes in the electronic distribution within the molecule due to ICT can affect the bond strengths and, consequently, the vibrational frequencies of the involved functional groups. For instance, an increased electron density in the acceptor part might lead to a slight decrease in the C=O stretching frequency, while the vibrations associated with the donor part might also show shifts. The study of how these vibrational frequencies change in solvents of different polarities can offer further insights into the nature and extent of ICT. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the connectivity and spatial arrangement of atoms.

While 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, 2D NMR techniques are crucial for unambiguously assigning the complex aromatic signals and confirming the connectivity between the different parts of the molecule. sdsu.edunih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. sdsu.edu This would be particularly useful for assigning the protons on the ethoxy group (-OCH₂CH₃) and for establishing the connectivity of the protons within each of the two disubstituted benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. nih.gov It allows for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. sdsu.edu This is a powerful tool for establishing the connectivity between the different fragments of the molecule. For instance, it would show correlations between the protons of the ethoxy group and the carbons of the phenyl ring they are attached to, as well as correlations between the protons of one ring and the carbons of the other through the central ester linkage.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methyl Ester | -OCH₃ | 3.8-4.0 | 50-55 |

| Methyl Ester | C=O | - | 165-170 |

| Ethoxy | -OCH₂- | 4.0-4.2 | 60-65 |

| Ethoxy | -CH₃ | 1.3-1.5 | 14-16 |

| Aromatic Rings | C-H | 6.8-8.2 | 110-160 |

The single bonds connecting the phenyl rings to the ether and ester oxygen atoms allow for rotational freedom. This can lead to the existence of different conformers in solution. Dynamic NMR (DNMR) is a technique used to study the rates of these conformational changes.

At room temperature, the rotation around these bonds might be fast on the NMR timescale, resulting in a single set of averaged signals. However, by lowering the temperature, it might be possible to slow down the rotation enough to observe separate signals for the different conformers. By analyzing the changes in the NMR spectrum as a function of temperature (line broadening, coalescence, and sharpening of signals), it is possible to determine the energy barriers for these rotational processes and the relative populations of the different conformers.

Advanced Mass Spectrometry for Fragmentation Pathways and Isomer Differentiation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

For this compound (Molecular Formula: C₁₆H₁₆O₃, Molecular Weight: 256.29 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 256. The fragmentation of this molecular ion would proceed through the cleavage of the weakest bonds, which are typically the ether and ester linkages.

Proposed Fragmentation Pathways:

Cleavage of the ester bond:

Loss of the methoxy (B1213986) radical (•OCH₃, 31 u) to form an acylium ion at m/z 225.

Loss of the methyl group (•CH₃, 15 u) is less likely but possible.

Cleavage of the C-O bond of the ester can lead to a fragment corresponding to the 3-ethoxyphenyl cation.

Cleavage of the ether bond:

Loss of the ethyl radical (•C₂H₅, 29 u) from the ethoxy group.

Alpha-cleavage of the ether can also occur.

The fragmentation pattern can be complex due to the presence of multiple functional groups. The relative abundance of the fragment ions provides information about the stability of the resulting ions and radicals. Advanced techniques like tandem mass spectrometry (MS/MS) could be used to further fragment specific ions to get more detailed structural information and to differentiate between isomers with similar mass spectra.

Tandem Mass Spectrometry for Structural Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment, the precursor ion, in this case, the molecular ion of this compound ([M]+•), is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that serves as a molecular fingerprint.

Based on the fragmentation patterns observed for analogous aromatic esters like methyl benzoate and its substituted derivatives, the following fragmentation pathways are anticipated for this compound. acs.orgyoutube.com

A primary fragmentation event would likely involve the loss of the methoxy group (•OCH3) from the ester functionality, leading to the formation of a stable acylium ion. Another expected fragmentation is the cleavage of the ether bond, resulting in the loss of an ethyl radical (•CH2CH3) or an ethoxy radical (•OCH2CH3). The fragmentation of the aromatic rings themselves can also occur, leading to characteristic losses of small neutral molecules like carbon monoxide (CO).

To illustrate these principles, the table below outlines the expected major fragment ions for this compound based on the fragmentation of similar compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| [M]+• | [M - •OCH3]+ | •OCH3 | 4-(3-ethoxyphenyl)benzoyl cation |

| [M]+• | [M - •CH3O]+ | CH3O• | 4-(3-ethoxyphenyl)benzoyl cation |

| [M]+• | [M - •CH2CH3]+ | •CH2CH3 | [4-(3-hydroxyphenyl)benzoate methyl ester]+• |

| [M]+• | [M - COOCH3]+ | COOCH3 | 3-ethoxyphenyl-phenyl cation |

This table is predictive and based on the fragmentation behavior of analogous aromatic esters.

Ion Mobility Spectrometry for Gas-Phase Conformation

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and the study of the gas-phase conformations of molecules. nih.govcopernicus.org

The conformation of this compound in the gas phase is influenced by the rotational freedom around several single bonds: the C-O bond of the ether, the C-C bond connecting the two phenyl rings, and the C-O bond of the ester group. The dihedral angle between the two aromatic rings is a key conformational feature. imperial.ac.uk For many biphenyl (B1667301) systems, a non-planar conformation is energetically favored to minimize steric hindrance between the ortho-hydrogens on the adjacent rings.

The ethoxy group and the methyl benzoate group can also adopt various orientations. The specific conformation will be a balance between steric effects and potential weak intramolecular interactions.

The experimental output of an IMS experiment is a collision cross-section (CCS) value, which is a measure of the ion's size and shape in the gas phase. unipr.it By comparing experimentally determined CCS values with theoretical values calculated for different possible conformations, the most likely gas-phase structure can be inferred. nih.gov

The table below presents a hypothetical scenario of how IMS data could be used to distinguish between different conformers of this compound.

| Conformer | Dihedral Angle (Ring-Ring) | Theoretical CCS (Ų) |

| Planar | ~0° | (Predicted smaller value) |

| Twisted | ~45° | (Predicted intermediate value) |

| Perpendicular | ~90° | (Predicted larger value) |

This table is illustrative and highlights the principle of using IMS to study molecular conformation. Actual CCS values would require experimental measurement and theoretical modeling.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization: A Lack of Specific Data

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Key analyses derived from DFT calculations, including Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are crucial for predicting a molecule's reactivity and intermolecular interactions. However, no specific studies reporting these DFT-based parameters for Methyl 4-(3-ethoxyphenyl)benzoate could be located.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity, with the energy gap between them indicating its kinetic stability. For this compound, specific values for HOMO and LUMO energies, as well as the corresponding energy gap, are not available in the reviewed literature. While studies on other benzoate (B1203000) derivatives exist, direct extrapolation of these values would be scientifically unsound due to the unique electronic influence of the 3-ethoxy substituent.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting how a molecule will interact with other chemical species. Unfortunately, no MEP maps or associated potential values for this compound have been published.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis details the charge transfer interactions within a molecule, providing insights into bonding, hyperconjugative interactions, and charge distribution. This analysis is essential for a deep understanding of a molecule's electronic structure. Regrettably, NBO analysis data for this compound is not present in the accessible scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties: An Unexplored Area

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation properties of molecules, such as their absorption and emission spectra.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption and emission spectra of a compound, which are critical for applications in materials science and photochemistry. For this compound, no such predicted spectra or data on maximum absorption and emission wavelengths (λmax) are available.

Solvatochromic Effects and Dipole Moment Evaluation

The influence of solvent polarity on the electronic spectra (solvatochromism) and the molecule's dipole moment are important parameters for understanding its behavior in different environments. There are no published computational studies on the solvatochromic effects or the calculated ground and excited state dipole moments for this compound.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, capturing a range of motions from simple bond vibrations to large-scale conformational changes. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the accessible conformations and their corresponding energies, providing a detailed picture of the molecule's flexibility and its interactions with a solvent.

Conformational Space Exploration and Energy Landscape Mapping

The conformational space of this compound is defined by the rotational freedom around its single bonds, primarily the dihedral angles associated with the ether linkage and the ester group relative to the phenyl rings. Exploration of this space is crucial for identifying the most stable, low-energy conformations and the energy barriers that separate them.

While specific molecular dynamics studies on this compound are not extensively available in publicly accessible literature, the methodology to explore its conformational space would involve:

Initial Structure Generation: A starting 3D structure of the molecule would be generated and optimized using quantum mechanical methods like Density Functional Theory (DFT).

Force Field Parameterization: An appropriate force field, which is a set of parameters describing the potential energy of the system, would be assigned to the atoms of this compound.

Simulation in Vacuum: An initial MD simulation in a vacuum allows for the exploration of the intrinsic conformational preferences of the molecule without the influence of a solvent. By heating the system and then slowly cooling it (simulated annealing), a wide range of conformations can be sampled.

Energy Landscape Mapping: The potential energy of the molecule is calculated for each conformation sampled during the simulation. This data is then used to construct a potential energy surface (PES), which maps the energy as a function of the key dihedral angles. The minima on this surface correspond to stable or metastable conformations.

The resulting energy landscape would reveal the global minimum energy conformation, which is the most probable structure at low temperatures, as well as other local minima that could be populated at higher temperatures. The energy barriers between these minima determine the kinetics of conformational transitions.

Table 1: Hypothetical Torsional Angle Analysis for Key Dihedral Angles in this compound

This table illustrates the type of data that would be generated from a conformational analysis to describe the rotational freedom around key bonds.

| Dihedral Angle | Description | Expected Stable Conformations (Degrees) |

| τ1 (C-O-C-C) | Rotation around the ethoxy group's C-O bond | ~180° (anti-periplanar) |

| τ2 (O-C-C-C) | Rotation of the ethoxy group relative to the phenyl ring | Planar conformations (0° or 180°) are expected to be favored to maximize conjugation, but steric hindrance could lead to non-planar minima. |

| τ3 (C-C-C=O) | Rotation around the bond connecting the phenyl rings | The dihedral angle between the two phenyl rings is a key determinant of the overall shape. A twisted conformation is likely to minimize steric clashes. |

| τ4 (O=C-O-C) | Rotation around the ester C-O bond | The s-trans (anti) conformation is generally more stable for esters. |

Note: This table is illustrative of the expected analysis from an MD simulation, as specific data for this compound is not available in the reviewed literature.

Solvent Effects on Molecular Conformation and Dynamics

The presence of a solvent can significantly alter the conformational preferences and dynamics of a molecule. Solvents can stabilize certain conformations through specific interactions like hydrogen bonding or non-specific electrostatic interactions.

To study solvent effects on this compound, MD simulations would be performed by placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane). The analysis would focus on:

Conformational Changes: Comparing the conformational landscape in different solvents to that in the gas phase would reveal how the solvent influences the relative energies of different conformers. Polar solvents are likely to stabilize conformations with larger dipole moments.

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). For this compound, RDFs would show the probability of finding solvent molecules at a certain distance from different parts of the molecule, such as the polar ester group and the non-polar phenyl rings.

Dynamic Properties: The rate of conformational changes can be affected by the viscosity of the solvent. The simulations could also provide information on the rotational and translational diffusion of the molecule in the solvent.

Table 2: Illustrative Solvation Analysis Parameters

This table outlines the kind of data that would be extracted from simulations in different solvents to understand their effect on the molecule.

| Solvent | Dielectric Constant | Expected Effect on Conformation | Predominant Interaction Type |

| Water | 78.4 | Stabilization of more polar conformers. | Dipole-dipole interactions with the ester and ether groups. |

| Ethanol | 24.5 | Intermediate effects between polar and non-polar solvents. | Hydrogen bonding and dipole-dipole interactions. |

| Hexane | 1.88 | Minimal deviation from the gas-phase conformational preference. | van der Waals / dispersion forces. |

Note: This table provides a qualitative expectation of solvent effects. Quantitative results would require specific MD simulations that are not currently available in the literature for this compound.

Reaction Mechanisms and Kinetics of Methyl 4 3 Ethoxyphenyl Benzoate and Analogues

Hydrolysis and Transesterification Mechanisms

The ester functionality in Methyl 4-(3-ethoxyphenyl)benzoate is a primary site for nucleophilic attack, leading to hydrolysis and transesterification reactions. These processes are fundamental in both synthetic and metabolic transformations of esters.

Investigation of Reaction Pathways and Transition States

The hydrolysis of aryl and methyl benzoates, analogues of the title compound, typically proceeds through a bimolecular acyl-oxygen fission (BAc2) mechanism under both acidic and basic conditions. epa.gov This pathway involves the nucleophilic addition of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) to the carbonyl carbon of the ester group. epa.gov

This addition is generally the rate-determining step and leads to the formation of a high-energy tetrahedral intermediate. wikipedia.orgnih.gov For this compound, the attack of a hydroxide ion would form a transient tetrahedral species. This intermediate then rapidly collapses, expelling the methoxide (B1231860) (in basic conditions) or methanol (B129727) (in acidic conditions) leaving group to form the corresponding carboxylate or carboxylic acid. wikipedia.orgmasterorganicchemistry.com

Catalytic Effects on Reaction Rates and Selectivity

The rates of both hydrolysis and transesterification are significantly influenced by catalysts.

Base Catalysis : Alkaline hydrolysis of aryl benzoates is a well-studied process. rsc.orgrsc.org The reaction is typically first order with respect to the hydroxide ion concentration. oieau.fr The hydroxide ion is a potent nucleophile that directly attacks the electrophilic carbonyl carbon. The rate of this reaction is sensitive to substituents on both the benzoyl and the aryl portions of the molecule. rsc.orgrsc.org

Acid Catalysis : In acidic media, the catalyst (typically a strong acid like H₂SO₄) protonates the carbonyl oxygen. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like water or another alcohol. wikipedia.orgmasterorganicchemistry.comyoutube.com This is a common mechanism for both hydrolysis and transesterification. masterorganicchemistry.com

Cooperative Catalysis : Novel catalytic systems have been developed that can hydrolyze even non-activated aryl esters at neutral pH. nih.gov These systems may employ cooperative catalysis, for instance, using a thiourea (B124793) group to mimic an oxyanion hole and a nearby pyridyl group as a nucleophile/base, demonstrating high selectivity for specific ester structures. nih.gov

Interactive Table 1: Relative Hydrolysis Half-Life of Substituted Methyl Benzoates This table illustrates the effect of substituents on the hydrolysis rate, based on data for analogous compounds.

| Compound | Substituent | Effect | Estimated Half-Life (pH 8, 10°C) |

|---|---|---|---|

| Methyl benzoate (B1203000) | -H | Reference | 1.8 years oieau.fr |

| Methyl 4-nitrobenzoate | 4-NO₂ | Electron-withdrawing | 0.1 years oieau.fr |

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The two aromatic rings of this compound present different reactivities towards aromatic substitution, a cornerstone of aromatic chemistry. rsc.org

Kinetic Studies of Substituent Effects

Electrophilic Aromatic Substitution (EAS): The reactivity and orientation of EAS are governed by the substituents already present on the aromatic ring. libretexts.orgopenstax.org In this compound, the two rings have distinct electronic properties:

Ring A (Benzoate ring): The methyl carboxylate group (-COOCH₃) is an electron-withdrawing, deactivating group. rsc.orgumkc.edu It directs incoming electrophiles to the meta position. rsc.orgumkc.edu Since the ring is already substituted at the 1 and 4 positions, electrophilic attack would occur at positions 2 or 3 (equivalent to 6 and 5). However, this ring is significantly deactivated compared to benzene (B151609). openstax.org

Ring B (Phenoxy ring): The ethoxy group (-OCH₂CH₃) is a strongly electron-donating, activating group. docbrown.info It directs incoming electrophiles to the ortho and para positions. The phenyl group attached at position 3 is also an ortho, para-director, though weakly activating. youtube.com The powerful activating effect of the ethoxy group makes this ring the primary target for EAS. Substitution would be expected at the positions ortho and para to the ethoxy group.

Kinetic studies on substituted benzenes show that activating groups can increase the reaction rate by orders of magnitude compared to benzene, while deactivating groups have the opposite effect. openstax.org For example, in nitration, an -OH group (analogous to -OEt) makes the ring ~1000 times more reactive than benzene. openstax.org

Nucleophilic Aromatic Substitution (NAS): NAS reactions are less common and require an electron-poor aromatic ring and a good leaving group. wikipedia.orgmasterorganicchemistry.com The title compound is not primed for NAS as it lacks a suitable leaving group (like a halide) and the rings are not sufficiently activated by strong electron-withdrawing groups (like nitro groups). wikipedia.org However, in analogous compounds, such as 2,4-dinitrochlorobenzene, the reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These groups stabilize the negatively charged intermediate. masterorganicchemistry.com

Interactive Table 2: Orientation of Nitration in Substituted Benzenes This table shows typical product distributions for the nitration of benzene rings with activating and deactivating substituents, providing a guide to the expected reactivity of the two rings in this compound.

| Substituent on Benzene | Substituent Type | Ortho Product (%) | Meta Product (%) | Para Product (%) |

|---|---|---|---|---|

| -OCH₃ (analogue for -OEt) | Activating, o,p-directing | 40-45 | ~0 | 55-60 |

| -COOCH₃ | Deactivating, m-directing | 28 researchgate.net | 66 researchgate.net | 6 researchgate.net |

Mechanistic Probes for Intermediate Detection

EAS Intermediates: The mechanism of EAS proceeds via a two-step process. The first, rate-determining step is the attack of the aromatic π-electrons on the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. libretexts.org The stability of this intermediate determines the reaction's orientation. For the ethoxy-substituted ring of this compound, attack at the ortho and para positions allows for a resonance structure where the positive charge is stabilized by the lone pairs on the oxygen atom, making these pathways more favorable. docbrown.info

NAS Intermediates: The common SNAr mechanism also involves two steps. wikipedia.org First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This intermediate is negatively charged, and its stability is enhanced by electron-withdrawing groups that can delocalize the charge. masterorganicchemistry.com In the second step, the leaving group is expelled, and aromaticity is restored. The detection or isolation of Meisenheimer complexes provides strong evidence for this stepwise mechanism. masterorganicchemistry.com

Radical Reactions and Photochemical Transformations

The aromatic and carbonyl moieties in this compound suggest a potential for reactivity under photochemical or radical conditions. The benzoyl chromophore is known to participate in various light-induced reactions.

Studies on analogous aryl esters have shown they can undergo photochemical transformations. For example, S-aryl 2-benzoylbenzothioates can cyclize upon direct irradiation, a process that is believed to occur from the singlet excited state. nih.gov

Furthermore, benzoyl groups can act as efficient photosensitizers. In combination with reagents like Selectfluor, benzoyl groups can enable the visible-light-powered direct fluorination of unactivated C(sp³)–H bonds. This suggests that the ester group in this compound could potentially mediate photochemical reactions on other parts of the molecule or on other molecules in the system.

Gas-phase reactions of ionized methyl benzoate with methyl isocyanide have been studied, revealing complex pathways including nucleophilic aromatic substitutions and hydrogen migrations, which can lead to the loss of a methyl radical from the ester group. acs.org This highlights the possibility of radical formation upon ionization or excitation. The detection of radical intermediates in such complex organic reactions can be achieved using specialized techniques like radical trapping followed by mass spectrometry or NMR, which helps to elucidate the underlying reaction mechanisms. chimia.ch

Photoreactivity and Excited State Dynamics

The photoreactivity of aryl esters, including this compound, is predominantly characterized by the photo-Fries rearrangement, a photochemical process that converts an aryl ester into hydroxyaryl ketones. nih.govacs.orgresearchgate.net This reaction is of significant interest due to its utility in synthesizing valuable phenolic compounds.

Upon absorption of ultraviolet (UV) light, the aryl ester molecule is promoted to an electronically excited state. The subsequent reaction pathway is believed to involve the homolytic cleavage of the ester C-O bond, generating a radical pair composed of an acyl radical and a phenoxy radical, confined within a solvent cage. The fate of these radical intermediates determines the final product distribution. Recombination of the radicals at the ortho and para positions of the phenolic ring, followed by tautomerization, leads to the formation of the corresponding ortho- and para-hydroxyaryl ketones.

The efficiency of the photo-Fries rearrangement is quantified by its quantum yield (Φ), which represents the fraction of absorbed photons that result in the formation of the product. While specific quantum yield data for this compound is not readily found in the literature, studies on analogous alkoxy-substituted phenyl benzoates provide valuable insights. The quantum yield is influenced by factors such as the solvent, the presence of substituents on the aromatic rings, and the wavelength of the excitation light. For instance, the phototransformation quantum yield of related compounds can vary significantly depending on the solvent environment.

The dynamics of the excited state, including its lifetime (τ), are critical in determining the outcome of the photoreaction. The excited state must persist long enough for the bond cleavage and subsequent radical recombination to occur. The fluorescence quantum yield and lifetime of a molecule are key parameters in characterizing its excited state. For biphenyl (B1667301), a core structural component of this compound, the fluorescence quantum yield in cyclohexane (B81311) has been reported to be 0.18. omlc.org The excited-state lifetimes of substituted biphenyls can be influenced by the nature and position of the substituents, affecting the rates of radiative and non-radiative decay processes.

Table 1: Illustrative Photophysical Data for Analogous Aromatic Compounds

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τ) |

| Biphenyl | Cyclohexane | 0.18 | - |

| Tryptophan (aqueous) | Water | ~0.2 | 2.6 ns |

Note: This table provides data for analogous compounds to illustrate typical photophysical parameters. Specific data for this compound is not available in the reviewed literature.

Electron Transfer Processes in Reactivity

Electron transfer is a fundamental process that can significantly influence the reactivity of this compound, particularly in the presence of electron donors or acceptors. The excited state of an aromatic ester can be quenched by an electron transfer mechanism, leading to the formation of radical ions.

The feasibility of an electron transfer process is governed by the redox potentials of the donor and acceptor molecules and the excitation energy of the photosensitizer. The Rehm-Weller equation is often used to estimate the Gibbs free energy change (ΔG) for photoinduced electron transfer. A negative ΔG value indicates that the electron transfer is thermodynamically favorable.

In the context of this compound, the biphenyl ether moiety can act as an electron donor in the presence of a suitable acceptor. The oxidation potential of biphenyl derivatives is a key parameter in determining the rate of electron transfer. Studies on substituted biphenyls have shown a strong correlation between their oxidation potentials and the nature of the substituents. acs.orgnih.govacs.org The presence of an electron-donating ethoxy group, as in this compound, is expected to lower the oxidation potential compared to unsubstituted biphenyl, making it more susceptible to oxidation via electron transfer.

The kinetics of electron transfer reactions involving radical cations of biphenyl derivatives have been investigated using techniques such as pulse radiolysis and transient absorption spectroscopy. nih.govacs.org The rate constants for electron transfer are influenced by the solvent polarity and the reorganization energy of the system. In some cases, the formation of dimer radical cations has been observed, which can further complicate the kinetics. nih.gov

Table 2: Representative Electron Transfer Kinetic Data for Analogous Systems

| Donor | Acceptor | Solvent | Rate Constant (k_et) (M⁻¹s⁻¹) |

| Benzene Radical Cation | Biphenyl Derivative (BP2) | Acetonitrile | ~3.1 x 10⁷ (k₋₁) |

| Benzene Radical Cation | Biphenyl Derivative (BP1) | Acetonitrile | 5.8 x 10⁹ (k₂) |

Note: This table presents kinetic data for electron transfer reactions involving biphenyl derivatives to illustrate the magnitude of these rate constants. Specific electron transfer rate constants for this compound are not available in the reviewed literature. acs.org

The quenching of the excited state of aromatic esters by electron donors can lead to the formation of the ester's radical anion. arxiv.org The subsequent fate of this radical anion will depend on the specific reaction conditions and the presence of other reactive species.

Solid-State Properties and Supramolecular Assembly of this compound

Following a comprehensive search of available scientific literature and crystallographic databases, no specific data or research articles were found for the chemical compound "this compound." Consequently, the detailed analysis of its solid-state properties and supramolecular assembly as requested in the outline cannot be provided.

The investigation included searches for single-crystal X-ray diffraction data, which is essential for determining molecular conformation, crystal packing, torsional angles, and dihedral relationships. Furthermore, no information was available regarding polymorphism, crystallization engineering, or the specific intermolecular interactions such as C-H...O, C-H...π, and π-π stacking for this particular compound. Similarly, studies involving Hirshfeld surface analysis and the characterization of graph set motifs, which are crucial for understanding the supramolecular architecture, have not been published for this compound.

While research exists for structurally related benzoate derivatives, the strict focus on "this compound" as per the user's request means that data from these other compounds cannot be substituted. The absence of specific research on this compound prevents the generation of the requested scientifically accurate article.

Therefore, all sections and subsections of the provided outline remain unaddressed due to the lack of available data for the specified chemical entity.

Solid State Properties and Supramolecular Assembly of Methyl 4 3 Ethoxyphenyl Benzoate

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Visualizing Contributions of Different Interactions to Crystal Packing

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the crystal structure of Methyl 4-(3-ethoxyphenyl)benzoate. Therefore, a direct visualization of the contributions of different intermolecular interactions to its crystal packing is not possible at this time.

To provide a conceptual understanding, we can look at the interactions typically observed in the crystal structures of analogous benzoate (B1203000) derivatives. Generally, the supramolecular assembly in the solid state of such organic molecules is governed by a combination of weak non-covalent interactions. These include:

C-H···π Interactions: Hydrogen atoms attached to carbon atoms can act as weak hydrogen bond donors, interacting with the electron clouds of the aromatic rings. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice.

Without experimental data, any visualization would be purely hypothetical. The precise arrangement of molecules and the dominant interactions would be determined by the subtle interplay of these forces, aiming to achieve the most thermodynamically stable crystal packing.

Quantitative Analysis of Atomic Contacts

A quantitative analysis of atomic contacts for this compound cannot be provided as no crystallographic data has been reported for this specific compound. Such an analysis is contingent on the availability of a solved crystal structure, from which the precise coordinates of each atom in the unit cell are known.

In a typical quantitative analysis, the distances between atoms of neighboring molecules are systematically calculated and compared to the sum of their van der Waals radii. This allows for the identification and classification of different types of intermolecular contacts.

For instance, in related benzoate structures, researchers often employ tools like Hirshfeld surface analysis to quantify and visualize these interactions. A Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules. By mapping properties like the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, a 2D "fingerprint" plot can be generated. This plot provides a quantitative summary of the intermolecular contacts.

| Contact Type | Percentage Contribution to Hirshfeld Surface Area (%) |

|---|---|

| H···H | Data Not Available |

| C···H/H···C | Data Not Available |

| O···H/H···O | Data Not Available |

| C···C | Data Not Available |

| Other | Data Not Available |

This table would typically reveal the prevalence of different interactions. For example, a high percentage of H···H contacts is common in organic molecules, reflecting the abundance of hydrogen atoms on the molecular surface. Significant C···H/H···C and O···H/H···O contributions would point to the importance of C-H···π and C-H···O hydrogen bonds in the crystal packing.

Applications in Advanced Materials Science

Nonlinear Optical (NLO) Properties and Materials

Nonlinear optics is a field that studies the interaction of intense light with materials, leading to a host of phenomena with applications in optical switching, frequency conversion, and data storage. The NLO response of a material is fundamentally linked to its molecular structure. For organic molecules like Methyl 4-(3-ethoxyphenyl)benzoate, the presence of a π-conjugated system—a series of alternating single and double bonds across the phenyl rings—is a critical prerequisite for significant NLO activity. This electron delocalization allows for charge redistribution under an intense electric field, such as that from a laser.

The structure of this compound, featuring an electron-donating ethoxy group (-OC₂H₅) and an electron-withdrawing methyl ester group (-COOCH₃), creates a donor-π-acceptor (D-π-A) configuration. This "push-pull" mechanism is a cornerstone of molecular engineering for enhanced NLO effects. semanticscholar.org The ethoxy group pushes electron density into the π-system, and the ester group pulls it, facilitating intramolecular charge transfer (ICT) and significantly increasing the molecule's nonlinear response. semanticscholar.org

First and Second Hyperpolarizability Calculations

The NLO response of a single molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) governs second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) dictates third-order phenomena. researchgate.net These properties are routinely predicted using computational quantum-chemical methods, such as Density Functional Theory (DFT). researchgate.net

For a molecule like this compound, DFT calculations would be employed to determine the values of β and γ. Theoretical studies on similar D-π-A systems have shown that the magnitude of hyperpolarizability is highly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge. bohrium.com It is well-understood that higher values for dipole moment, molecular polarizability, and hyperpolarizability are crucial for more active NLO properties. bohrium.com

Table 1: Key Molecular Properties Influencing NLO Response

| Molecular Property | Description | Significance for NLO |

|---|---|---|

| Dipole Moment (µ) | A measure of the separation of positive and negative electrical charges within a molecule. | Higher dipole moments often correlate with a stronger NLO response due to increased asymmetry in the electron distribution. bohrium.com |

| Polarizability (α) | The ability of the molecule's electron cloud to be distorted by an external electric field. | Large linear polarizability is generally a prerequisite for achieving large hyperpolarizabilities. bohrium.com |

| First Hyperpolarizability (β) | A tensor quantity describing the second-order nonlinear response of a molecule to an electric field. | Determines the efficiency of second-order NLO processes like SHG. Non-zero values require a non-centrosymmetric molecule. |

| Second Hyperpolarizability (γ) | A tensor quantity describing the third-order nonlinear response of a molecule. | Governs third-order NLO effects, with the γₓₓₓₓ tensor component often being the largest along the charge transfer axis. dntb.gov.ua |

Design Principles for Enhanced NLO Response

To maximize the NLO response of a molecule based on the this compound framework, several design strategies could be employed, guided by established principles:

Strengthening Donor/Acceptor Groups: Replacing the ethoxy group with a stronger electron donor (e.g., an amino group) or the methyl ester with a more potent acceptor (e.g., a nitro or cyano group) would be expected to increase intramolecular charge transfer and, consequently, the hyperpolarizability values. bohrium.com

Extending π-Conjugation: Increasing the length of the conjugated system, for instance by adding more phenyl rings or other unsaturated linkages, can significantly enhance the NLO response. dntb.gov.ua

Structural Modification: Fine-tuning the geometry of the molecule can influence its NLO properties. The planarity of the molecule is particularly important for effective π-electron delocalization. researchgate.net

Liquid Crystalline Phases and Mesomorphic Behavior

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. Molecules that form these phases are known as mesogens. The molecular shape of this compound, being elongated and rigid due to its biphenyl-like core, is characteristic of a calamitic (rod-like) mesogen, a primary candidate for forming liquid crystal phases. polymeradd.co.th

Thermotropic and Lyotropic Liquid Crystal Formation

Liquid crystal phases can be induced by changing temperature (thermotropic) or by the addition of a solvent (lyotropic).

Thermotropic Behavior: Phenyl benzoate (B1203000) derivatives are well-known to form thermotropic liquid crystals. tandfonline.com Upon heating, a compound like this compound would be expected to transition from a solid crystalline state to one or more liquid crystalline phases (mesophases) before finally becoming an isotropic liquid at a high enough temperature. The specific phases formed, such as nematic or smectic, would be determined by its molecular structure. elsevierpure.comtandfonline.com The nematic phase has long-range orientational order but no positional order, while smectic phases are more ordered, with molecules arranged in layers. polymeradd.co.th

Lyotropic Behavior: Lyotropic phases are typically formed by amphiphilic molecules in a solvent. While less common for this specific type of molecular structure compared to classic amphiphiles, the potential for lyotropic behavior cannot be entirely ruled out under specific solvent conditions.

Influence of Molecular Structure on Mesophase Stability

The stability and type of mesophase are highly sensitive to subtle changes in molecular architecture. For benzoate-based liquid crystals, key influencing factors include:

Alkoxy Chain Length: The length of the alkoxy chain (the ethoxy group in this case) plays a crucial role. In many homologous series of phenyl benzoates, increasing the chain length can affect the transition temperatures and the type of mesophase observed, often promoting the formation of more ordered smectic phases over nematic ones. nih.govbohrium.com

Central Core: The rigidity and linearity of the central core are paramount. The biphenyl-like structure of this compound provides the necessary rigidity for mesophase formation. Comparative studies show that naphthyl benzoate cores, being more polarizable, can lead to more thermally stable liquid crystal states than their phenyl benzoate counterparts. bohrium.com

Table 2: Expected Mesomorphic Transitions for a Phenyl Benzoate Derivative

| Transition | Description | Characterization Method |

|---|---|---|

| Crystal to Mesophase | Melting from a solid into a liquid crystalline state upon heating. | Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM) bohrium.com |

| Mesophase to Mesophase | Transition between different liquid crystal phases (e.g., Smectic to Nematic). | DSC, POM elsevierpure.com |

| Mesophase to Isotropic | Clearing point, where the liquid crystal becomes a disordered isotropic liquid. | DSC, POM bohrium.com |

Optoelectronic Materials and Charge Transport Mechanisms

Materials that can interact with light to produce an electrical signal, or vice versa, are the foundation of optoelectronics. The properties that make this compound a candidate for NLO applications also make it relevant for optoelectronics.

The efficient intramolecular charge transfer within the D-π-A structure is fundamental. This process can be harnessed in devices where charge separation and transport are required. Materials with a small HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap are often more suitable for optoelectronic applications as they require less energy to excite an electron, making them more responsive. researchgate.net The specific energy gap of this compound could be determined through UV-visible spectroscopy and computational analysis.

The potential for this compound to self-assemble into ordered liquid crystalline phases is also highly advantageous for charge transport. mdpi.com In an ordered smectic or nematic phase, the molecules align, creating pathways for charge carriers (electrons or holes) to move more efficiently through the material. This anisotropic charge transport is a desirable property for applications in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The efficiency of charge transport would depend on the degree of molecular ordering and the electronic coupling between adjacent molecules in the assembled phase.

Organic Light Emitting Diode (OLED) and Organic Solar Cell (OSC) Applications

Organic electronics, including OLEDs and OSCs, rely on materials that can efficiently transport charge and exhibit specific photophysical properties. While no direct studies on this compound for these applications are available, research on analogous compounds offers valuable insights.

For instance, theoretical studies on a related compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), have demonstrated that modifications to the molecular structure can significantly impact its OLED and OSC properties. rsc.orgresearchgate.net Complexation with metal ions has been shown to improve both hole and electron transfer rates, which are fundamental processes in the operation of these devices. rsc.orgresearchgate.net Furthermore, the energy levels (HOMO and LUMO) of such compounds can be tuned to better match those of other materials in an OLED or OSC device, such as (6,6)-phenyl-C₆₁-butyric acid methyl ester (PCBM) and poly(3-hexylthiophene) (P3HT), to facilitate efficient charge transfer. rsc.orgresearchgate.net

The UV-visible absorption characteristics are also critical for OSCs. Materials that absorb a broad range of the solar spectrum are desirable. Studies on EMAB and its complexes have shown absorption maxima well below 900 nm, which is considered favorable for efficient solar cell functioning. rsc.org It is plausible that this compound could exhibit similar tunable electronic properties, making it a candidate for investigation as a component in OLEDs and OSCs.

Hole and Electron Transfer Rate Studies

The efficiency of organic electronic devices is intrinsically linked to the rate at which holes and electrons can move through the organic materials. These charge transfer rates are a key area of study for potential materials.

In the case of the related compound EMAB, theoretical calculations have quantified the hole and electron transfer rates. For EMAB, the hole transport rate (k_ct(h)) was calculated to be 1.42 x 10¹³ s⁻¹, and the electron transport rate (k_ct(e)) was 1.1 x 10¹³ s⁻¹. rsc.org Upon complexation with platinum, these rates were significantly enhanced. rsc.org The charge mobility, a measure of how quickly a charge carrier can move through a material under an electric field, was also determined for EMAB and its complexes. rsc.orgresearchgate.net

While specific experimental or theoretical data for this compound is not available, these findings for a similar molecule underscore the potential for benzoate derivatives to act as charge transport materials. Future research could focus on synthesizing and characterizing this compound to determine its intrinsic charge transfer properties and assess its suitability for electronic applications.

Table 1: Theoretical Charge Transfer Properties of a Related Benzoate Derivative (EMAB)

| Compound | Hole Transport Rate (k_ct(h)) (s⁻¹) | Electron Transport Rate (k_ct(e)) (s⁻¹) | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |

| EMAB | 1.42 x 10¹³ | 1.1 x 10¹³ | 4.11 x 10⁻¹ | 3.43 x 10⁻¹ |

Data derived from theoretical studies on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB). rsc.orgresearchgate.net

Supramolecular Gels and Self-Assembled Structures

Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgmdpi.comsioc-journal.cn These materials have potential applications in areas like drug delivery, tissue engineering, and environmental remediation. rsc.org

The molecular structure of this compound, with its aromatic rings and ester group, suggests a potential for it to act as a gelator. The phenyl and benzoate groups can participate in π-π stacking interactions, while the ethoxy and methyl ester groups could influence solubility and packing. The self-assembly of molecules into ordered structures like nanofibers is a key step in the formation of supramolecular gels. mdpi.com

While there is no direct evidence of this compound forming supramolecular gels, the principles of molecular self-assembly suggest it as a candidate for such behavior. The balance of intermolecular forces would determine its ability to form the extended networks necessary for gelation. Further experimental investigation would be required to explore the self-assembly properties of this specific compound and its potential to form functional supramolecular materials.

Structure Property Relationships Non Biological Focus

Impact of Substituent Electronic Effects on Reactivity and Spectroscopic Signatures

The reactivity and spectroscopic characteristics of Methyl 4-(3-ethoxyphenyl)benzoate are governed by the electronic properties of its two primary substituents: the methyl ester (-COOCH₃) and the ethoxy (-OCH₂CH₃) groups. These groups exert distinct inductive and resonance effects that modify the electron density of the aromatic rings. lasalle.edu

The methyl ester group, located at the 4-position of its phenyl ring, acts as an electron-withdrawing group (EWG). This is primarily due to the resonance effect of the carbonyl (C=O) moiety, which delocalizes electron density from the ring. lasalle.edulibretexts.org Consequently, this phenyl ring is deactivated towards electrophilic aromatic substitution. stackexchange.com In contrast, the ethoxy group, at the 3-position of the second phenyl ring, is an electron-donating group (EDG). The lone pairs on the oxygen atom increase the electron density of the ring through a resonance-donating effect, thereby activating it towards electrophiles. lasalle.edulibretexts.org

These electronic influences are directly observable in the compound's spectroscopic signatures.

NMR Spectroscopy : In ¹H NMR spectroscopy, the aromatic protons on the ring with the electron-donating ethoxy group are expected to be more shielded and appear at a higher field (lower ppm) compared to those on the ring with the electron-withdrawing methyl ester group. concordia.canih.gov Similarly, in ¹³C NMR, the carbons of the ethoxy-substituted ring will be more shielded.

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester is expected around 1706 cm⁻¹. nih.gov Additionally, distinct bands for the C-O stretching of the ester and the ether linkage would be present. nih.gov

| Feature | Substituent Group | Electronic Effect | Impact on Reactivity & Spectroscopy |

| Reactivity | Methyl Ester (-COOCH₃) | Electron-Withdrawing (EWG) | Deactivates its phenyl ring toward electrophilic substitution. stackexchange.com |

| Ethoxy (-OCH₂CH₃) | Electron-Donating (EDG) | Activates its phenyl ring toward electrophilic substitution. lasalle.edu | |

| ¹H NMR | Methyl Ester (-COOCH₃) | Deshielding | Protons on its ring appear at a lower field (higher ppm). |

| Ethoxy (-OCH₂CH₃) | Shielding | Protons on its ring appear at a higher field (lower ppm). | |

| IR Spectroscopy | Methyl Ester (-COOCH₃) | Vibrational Dipole | Strong C=O stretch absorption. nih.gov |

| Ethoxy (-OCH₂CH₃) | Vibrational Dipole | Characteristic C-O ether stretch absorptions. nih.gov |

Correlation of Conformational Flexibility with Material Properties

Conformational flexibility in this compound primarily arises from the rotation around the single bond connecting the two phenyl rings. This rotation is subject to steric hindrance, meaning the molecule is unlikely to be perfectly planar in its lowest energy state. The resulting dihedral angle between the rings creates a "bent" or twisted molecular shape. researchgate.net This non-planar conformation is a critical factor in determining the material properties of the compound.

The degree of this twist, along with rotations within the ethoxy and methyl ester side chains, influences several physical characteristics:

Liquid Crystallinity : The specific bent shape of molecules is a known design feature for inducing certain types of liquid crystal phases, such as the twist-bend nematic (NTB) phase. researchgate.net The conformational flexibility allows the molecules to adopt specific arrangements required for these mesophases.

Polymorphism : The ability to exist in multiple conformational states can lead to the formation of different crystal polymorphs. Each polymorph would have a unique packing arrangement and, consequently, different bulk properties like melting point, solubility, and stability. nih.gov

Solubility and Melting Point : The non-planar structure can disrupt efficient crystal packing compared to a flat molecule, which may lead to a lower melting point and increased solubility in organic solvents.

| Rotatable Bond | Consequence | Impact on Material Properties |

| Phenyl-Phenyl | Non-planar molecular shape (dihedral angle) | Key factor for potential liquid crystallinity; influences crystal packing efficiency. researchgate.net |

| Aryl-O (Ethoxy) | Variable orientation of the ethyl group | Affects intermolecular interactions and packing density. |

| Aryl-C (Ester) | Variable orientation of the methyl ester group | Influences dipolar interactions and steric fit in a crystal lattice. nih.gov |

Influence of Crystal Packing on Bulk Material Performance

In the solid state, the performance of this compound as a material is dictated by how individual molecules arrange themselves into a crystal lattice. This packing is governed by a combination of non-covalent intermolecular forces.

Due to the likely non-planar conformation, efficient π-stacking between the aromatic rings of adjacent molecules may be limited. nih.gov Instead, the crystal packing is expected to be dominated by:

Van der Waals forces : These are the primary attractive forces between the molecules.

Dipole-dipole interactions : The polar methyl ester group creates a molecular dipole, leading to electrostatic interactions that help orient the molecules in the crystal.

The precise nature of the crystal packing directly impacts the bulk material's performance. For example, the arrangement of molecules determines the pathways for charge transport, making it a critical parameter for applications in organic electronics. rsc.org Similarly, the density, refractive index, and mechanical properties like hardness are all direct consequences of the crystal packing efficiency and the strength of the intermolecular forces. acs.orgresearchgate.net

| Intermolecular Interaction | Origin | Influence on Bulk Performance |

| Van der Waals Forces | Fluctuating electron clouds | Governs overall cohesion and density of the material. |